molecular formula C18H13Cl2NO3S B2568995 2-((2,4-Dichlorophenyl)sulfonyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile CAS No. 1025637-59-5

2-((2,4-Dichlorophenyl)sulfonyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile

Cat. No. B2568995
CAS RN: 1025637-59-5
M. Wt: 394.27
InChI Key: KAMZFMPRIKIWSE-CYTILCLQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2,4-Dichlorophenyl)sulfonyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile, commonly known as DCPMPD, is an organic compound used in numerous scientific research applications. This compound is a colorless solid that is soluble in organic solvents and has a molecular weight of 304.07 g/mol. DCPMPD has been used in a variety of applications, including synthesis, drug discovery, and scientific research. In

Scientific Research Applications

1. Enzyme Activity Modulation

Some studies focus on how certain chemicals influence enzyme activities in the liver. For instance, the compounds similar to “2-((2,4-Dichlorophenyl)sulfonyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile” have been shown to modulate drug-metabolizing enzyme activities in hepatic microsomes. This modulation is critical in understanding drug interactions and metabolism within organisms, particularly in the context of toxicology and pharmacology (Kato et al., 1995).

2. Hepatic Function and Metabolism

Research also delves into the metabolism of chlorinated biphenyls and their influence on hepatic function. The position and degree of chlorination on the biphenyl nucleus have been observed to affect hepatic function, providing insights into the biochemical pathways and toxicity mechanisms of such compounds (Ecobichon & Comeau, 1975).

3. Influence on Acetylcholine Release

One of the studies indicates that certain muscarinic receptor antagonists related to the compound of interest can increase acetylcholine release in the central nervous system, which has implications for cognitive enhancement and the treatment of neurological disorders (Carey et al., 2001).

properties

IUPAC Name

(2Z,4E)-2-(2,4-dichlorophenyl)sulfonyl-5-(4-methoxyphenyl)penta-2,4-dienenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO3S/c1-24-15-8-5-13(6-9-15)3-2-4-16(12-21)25(22,23)18-10-7-14(19)11-17(18)20/h2-11H,1H3/b3-2+,16-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMZFMPRIKIWSE-CYTILCLQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC=C(C#N)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C=C(/C#N)\S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2,4-Dichlorophenyl)sulfonyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile

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